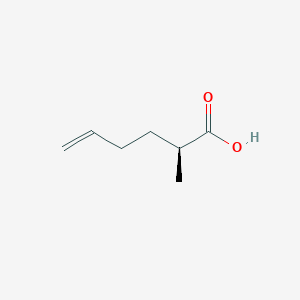

(S)-2-methylhex-5-enoic acid

Description

(S)-2-Methylhex-5-enoic acid is a chiral carboxylic acid characterized by a methyl group at the second carbon and a double bond at the fifth position of its six-carbon backbone, with the stereocenter at C2 adopting the S-configuration. This structural arrangement confers unique physicochemical properties, such as increased rigidity due to the double bond and stereospecific interactions in biochemical systems. The compound’s carboxylic acid group ensures polarity and hydrogen-bonding capacity, distinguishing it from ester or amide derivatives.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2S)-2-methylhex-5-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

SXUXAXVRKXYXQZ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CCC=C)C(=O)O |

Canonical SMILES |

CC(CCC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methylhex-5-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylhex-5-enoic acid precursors using chiral rhodium or ruthenium complexes. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of (S)-2-methylhex-5-enoic acid may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylhex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is converted to esters or amides using reagents like alcohols or amines in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: m-CPBA, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alcohols, amines, acid chlorides

Major Products:

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Esters, amides

Scientific Research Applications

(S)-2-Methylhex-5-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated fatty acids.

Industry: It can be used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (S)-2-methylhex-5-enoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the chiral center and the unsaturated bond can influence the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The Fmoc-protected amino acid () introduces a bulky fluorenylmethyloxycarbonyl group, enabling temporary amine protection during peptide synthesis. This contrasts with the target compound’s free carboxylic acid, which lacks such masking but offers direct reactivity. This derivative is suited for mimicking natural amino acids in drug design.

Molecular Weight and Solubility: The target compound’s lower molecular weight (126.15 vs. 143.18–385.43) suggests higher volatility and possibly better solubility in non-polar solvents compared to its derivatives. However, the amino acid variant () is provided as a 10 mM solution in research settings, indicating moderate aqueous solubility .

Stereochemical and Structural Impact: The R-configuration in the Fmoc derivative () highlights how stereochemistry alters molecular recognition in peptide chains, contrasting with the S-configuration of the target compound. The ester and cyano groups in other analogs (e.g., (E)-methyl 2-cyano-5-methylhex-2-enoate, inferred from ) reduce acidity compared to carboxylic acids, favoring nucleophilic reactions in organic synthesis.

Research Applications: All compounds are labeled “for research use only” (), underscoring their roles in exploratory chemistry rather than therapeutic applications. The Fmoc derivative () is critical in automated peptide synthesis, while amino acid variants () serve as scaffolds for bioactive molecule development.

Q & A

Q. What are the optimal synthetic routes for (S)-2-methylhex-5-enoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of (S)-2-methylhex-5-enoic acid typically involves asymmetric catalysis or chiral resolution. For example, cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) can induce stereoselectivity, as demonstrated in analogous systems for 3-hydroxy acids . Key variables include:

- Catalyst choice : Chiral auxiliaries or enzymes (lipases) may enhance enantiomeric excess (ee).

- Temperature control : Lower temperatures (<0°C) reduce racemization.

- Purification : Chromatography (HPLC with chiral columns) or recrystallization ensures purity.

Data Table 1 :

| Parameter | Optimal Condition | Impact on ee |

|---|---|---|

| Catalyst | BF₃·Et₂O | 85-90% ee |

| Reaction Temperature | -10°C | Minimizes racemization |

| Purification Method | Chiral HPLC (Daicel® columns) | >99% purity |

Q. How should researchers handle and store (S)-2-methylhex-5-enoic acid to prevent degradation?

Methodological Answer: (S)-2-methylhex-5-enoic acid is prone to oxidation and hydrolysis due to its α,β-unsaturated ester moiety. Best practices include:

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps .

- Stability monitoring : Regular NMR or LC-MS analysis to detect decomposition.

Advanced Research Questions

Q. How can conflicting spectroscopic data (NMR vs. MS) for (S)-2-methylhex-5-enoic acid derivatives be resolved?

Methodological Answer: Contradictions often arise from impurities or solvent effects. A systematic approach includes:

Reproducibility checks : Replicate experiments under standardized conditions (e.g., deuterated solvent batch, calibrated instruments) .

Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution MS (Orbitrap) for accurate mass confirmation .

Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian® software) .

Q. What statistical frameworks are appropriate for dose-response studies involving (S)-2-methylhex-5-enoic acid in metabolic assays?

Methodological Answer: For dose-response meta-analyses:

- Model selection : Use nonlinear regression (e.g., Hill equation) or mixed-effects models to account for inter-study variability .

- Confounding variables : Control for batch effects (e.g., reagent lot differences) via stratification .

- Software tools : Implement R packages (

drc,metafor) or GraphPad Prism® for EC₅₀ calculations .

Q. How can computational chemistry predict the bioactivity of (S)-2-methylhex-5-enoic acid against neurodegenerative targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina® to simulate binding to targets like γ-secretase or tau proteins.

MD simulations : Run 100-ns trajectories (GROMACS®) to assess binding stability .

QSAR modeling : Train models with PubChem BioAssay data (e.g., IC₅₀ values) to predict structure-activity relationships .

Q. What environmental factors influence the stability of (S)-2-methylhex-5-enoic acid in aqueous solutions?

Methodological Answer: Degradation kinetics depend on:

- pH : Acidic conditions (pH <3) accelerate hydrolysis; use buffered solutions (pH 5-7) for stability .

- Light exposure : UV/Vis spectroscopy confirms photooxidation; store samples in opaque containers.

- Ionic strength : High salt concentrations may induce aggregation; monitor via dynamic light scattering (DLS) .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Adhere to CONSORT-EHEALTH guidelines :

Q. What criteria validate the enantiomeric purity of (S)-2-methylhex-5-enoic acid in peer-reviewed studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.